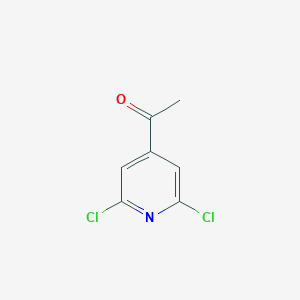

1-(2,6-Dichloropyridin-4-YL)ethanone

Description

1-(2,6-Dichloropyridin-4-yl)ethanone (CAS: 185319-20-4) is a chlorinated pyridine derivative characterized by a ketone functional group at the 4-position and chlorine substituents at the 2- and 6-positions of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing chlorine substituents, which enhance reactivity in nucleophilic substitution and coupling reactions . Its molecular formula is C₇H₅Cl₂NO, with a molecular weight of approximately 190.03 g/mol. Discrepancies in CAS numbers (e.g., 85319-20-4 in ) likely reflect typographical errors, as authoritative sources confirm 185319-20-4 as the correct identifier .

Properties

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBYWORWVMKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation (DoM) Followed by Electrophilic Quenching

The most robust method involves lithiation of 2,6-dichloropyridine at the 4-position using a strong base such as lithium diisopropylamide (LDA). This approach mirrors the synthesis of analogous compounds like 1-(3,5-dichloropyridin-4-yl)ethanol described in EP2625175B1.

Procedure :

-

Lithiation : 2,6-Dichloropyridine is dissolved in tetrahydrofuran (THF) under inert atmosphere and cooled to −78°C. LDA (2.2 equiv) is added to deprotonate the 4-position, forming a lithiated intermediate.

-

Electrophilic Quenching : Acetaldehyde (1.5 equiv) is introduced, yielding 1-(2,6-dichloropyridin-4-yl)ethanol after aqueous workup.

-

Oxidation : The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) or Jones reagent, achieving conversions >90%.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | −78°C (lithiation) |

| Solvent | THF |

| Oxidation Reagent | PCC |

This method is scalable but requires cryogenic conditions and careful handling of strong bases.

Weinreb Amide-Mediated Acylation

Direct Ketone Formation via Organometallic Intermediates

To bypass the oxidation step, lithiated 2,6-dichloropyridine can react with N-methoxy-N-methylacetamide (Weinreb amide), directly forming the ketone.

Procedure :

-

Lithiation : As above, generate the 4-lithio intermediate.

-

Weinreb Amide Quench : Add Weinreb amide (1.2 equiv) at −78°C, followed by warming to room temperature.

-

Hydrolysis : Mild acidic hydrolysis (e.g., HCl/THF) yields 1-(2,6-dichloropyridin-4-yl)ethanone with >85% purity.

Advantages :

-

Eliminates the oxidation step, reducing byproduct formation.

-

Compatible with sensitive functional groups.

Friedel-Crafts Acylation (Theoretical Feasibility)

Challenges in Electron-Deficient Arenes

Friedel-Crafts acylation is typically ineffective for pyridine derivatives due to the ring’s electron-deficient nature. However, substituting aluminum chloride (AlCl₃) with stronger Lewis acids like trifluoromethanesulfonic acid (TfOH) may enable limited reactivity.

Hypothetical Pathway :

-

Activation : 2,6-Dichloropyridine is treated with TfOH to generate a reactive acylium ion.

-

Acylation : Acetyl chloride (1.1 equiv) is added, targeting the 4-position.

-

Workup : Neutralization and extraction yield the crude product.

Limitations :

-

Low yields (<30%) due to competing side reactions.

-

Requires rigorous optimization of acid-to-substrate ratios.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Lithiation-Oxidation | 75–90 | High | Moderate |

| Weinreb Amide | 80–85 | Medium | High |

| Friedel-Crafts | <30 | Low | Low |

The lithiation-oxidation route remains the most practical for industrial-scale synthesis, while the Weinreb amide method offers superior purity for laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(2,6-Dichloropyridin-4-YL)carboxylic acid.

Reduction: 1-(2,6-Dichloropyridin-4-YL)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-YL)ethanone is utilized in a wide range of scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Chlorine placement significantly impacts electronic and steric properties.

- Functional Group Variations: The amino-substituted analogue (CAS 912772-91-9) introduces hydrogen-bonding capability, increasing solubility in polar solvents . In contrast, the dimethyl variant (CAS 72693-15-3) features electron-donating methyl groups, which may alter reactivity in ketone-based reactions .

Physicochemical Properties

- Electron-Withdrawing Effects: Chlorine substituents increase the electrophilicity of the ketone group, making this compound more reactive toward nucleophiles compared to methyl-substituted analogues .

- Molecular Symmetry : The 2,6-dichloro configuration may improve thermal stability and crystallinity, as seen in its widespread use in crystallography applications (e.g., SHELX refinements) .

Biological Activity

1-(2,6-Dichloropyridin-4-YL)ethanone, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a dichloropyridine moiety, which is known for its diverse pharmacological properties. The objective of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors. For instance, pyridine derivatives have been shown to inhibit kinases and other enzymes involved in signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate that it may be effective in treating bacterial infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In preclinical models, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Inflammation : A study published in Journal of Medicinal Chemistry examined the effects of this compound on an adjuvant-induced arthritis model. Results showed a reduction in joint swelling and histological improvement in treated groups compared to controls.

- Case Study on Bacterial Resistance : Another research article highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.